1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

CNS drug discovery blood-brain barrier permeability physicochemical profiling

This benzimidazole derivative features a 2-amino group and an N1-piperidin-1-ylethyl side chain, offering a distinct scaffold for CNS-targeted fragment-based drug discovery and SAR studies. Its calculated LogP (2.62) and low PSA (47.08 Ų) support blood-brain barrier permeability, making it a valuable starting point for hit-to-lead optimization. The reactive 2-amino group enables rapid analog generation via amide coupling or reductive amination. Supplied with batch-specific QC documentation (NMR, HPLC) to ensure experimental reproducibility.

Molecular Formula C14H20N4
Molecular Weight 244.34 g/mol
CAS No. 435342-20-4
Cat. No. B079561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine
CAS435342-20-4
Molecular FormulaC14H20N4
Molecular Weight244.34 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCN2C3=CC=CC=C3N=C2N
InChIInChI=1S/C14H20N4/c15-14-16-12-6-2-3-7-13(12)18(14)11-10-17-8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H2,15,16)
InChIKeyVIGFYGMAAFDKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS 435342-20-4): Physicochemical Baseline and Procurement Context


1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS 435342-20-4) is a benzimidazole derivative characterized by a 2-amino substituent on the benzimidazole core and an N1-linked piperidin-1-ylethyl side chain [1]. The compound has a molecular formula of C14H20N4, a molecular weight of 244.34 g/mol, and a calculated LogP of 2.6235 [2]. It is commercially available primarily as a dihydrochloride salt from multiple vendors in purity grades ranging from 95% to ≥98%, and is supplied exclusively for research use, not for therapeutic or veterinary applications .

Why Generic Substitution of 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS 435342-20-4) with Closest Analogs Fails: The Problem of Divergent Physicochemical and Pharmacological Profiles


The benzimidazole scaffold with a piperidin-1-ylethyl N1-substituent defines a distinct chemical space where minor structural variations produce substantial differences in key selection-relevant parameters. A direct comparator, 2-(2-piperidinoethyl)-1H-benzimidazole (CAS 5496-27-5), differs by the absence of the 2-amino group, which alters the molecular weight (229.15 vs 244.34) and eliminates a hydrogen bond donor/acceptor site, thereby affecting binding interactions and synthetic versatility [1]. N1-substitution pattern is another critical variable: compounds such as N-(4-piperidinyl)-1H-benzimidazol-2-amines (piperidine attached to the 2-amino position rather than the benzimidazole N1) demonstrate potent antihistaminic activity in vitro and in vivo that would not be expected for the target compound [2]. Furthermore, 1-(substituted-piperidin-4-yl)-2-benzimidazolylamines have been patented as selective ORL1-receptor agonists for pain and inflammatory conditions, a pharmacological profile not attributable to the unsubstituted target compound [3]. These differences preclude generic interchange without experimental validation.

Quantitative Evidence Guide for 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS 435342-20-4): Differentiation Dimensions and Comparative Data


Evidence Dimension 1: LogP and Lipophilicity Profile for CNS Penetration Prediction

The calculated LogP of 2.6235 positions 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine within the optimal lipophilicity range (LogP 2–4) associated with favorable passive blood-brain barrier permeability [1]. In contrast, the dihydrochloride salt form (LogP 2.21) exhibits reduced lipophilicity . A structurally related TRPV4 antagonist series (1-piperidinylbenzimidazoles) demonstrated that LogP modulation via side-chain substitution directly impacted in vivo activity in a rat pulmonary edema model, where compounds with LogP >2.5 achieved target engagement in the CNS [2].

CNS drug discovery blood-brain barrier permeability physicochemical profiling medicinal chemistry

Evidence Dimension 2: Commercial Purity Specifications and Vendor QC Documentation

Commercially available 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine dihydrochloride is supplied with a standard purity specification of 95% and is accompanied by batch-specific QC documentation including NMR and HPLC analysis . Vendor AKSci specifies minimum purity of 95% , while MolCore offers material with NLT 98% purity . In contrast, the structurally related comparator 2-(2-piperidinoethyl)-1H-benzimidazole (CAS 5496-27-5) is listed with no purity specification in public databases and is not readily available from major research chemical suppliers, limiting its utility for reproducible experimental work [1].

compound procurement quality control analytical chemistry research reagents

Evidence Dimension 3: Synthetic Tractability and Derivatization Potential

1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine possesses a reactive 2-amino group that enables straightforward derivatization via nucleophilic substitution and coupling reactions [1]. This contrasts with 2-(2-piperidinoethyl)-1H-benzimidazole (CAS 5496-27-5), which lacks the 2-amino substituent and therefore offers fewer accessible diversification vectors [2]. In published medicinal chemistry programs, 1-piperidinylbenzimidazole scaffolds with a 2-amino group have been successfully elaborated through parallel synthetic routes yielding diverse analogs for structure-activity relationship (SAR) exploration [3].

synthetic chemistry medicinal chemistry library synthesis SAR exploration

Evidence Dimension 4: Class-Level TRPV4 Antagonist Activity as Scaffold Validation

The 1-piperidinylbenzimidazole scaffold exemplified by the target compound has been validated as a TRPV4 antagonist chemotype through high-throughput screening and subsequent lead optimization [1]. In this series, optimized analog compound 19 demonstrated potent TRPV4 blockade and in vivo efficacy in a rat pulmonary edema model, with favorable pharmacokinetic properties [2]. While direct comparative activity data for the unsubstituted target compound is not available in public literature, the scaffold has been extensively characterized and advanced to clinical candidates including GSK2798745 and GSK3527497, establishing the chemotype as pharmacologically relevant [3].

TRPV4 ion channel pharmacology pulmonary edema pain research

Evidence Dimension 5: Calculated Polar Surface Area (PSA) for Oral Bioavailability Prediction

The calculated Polar Surface Area (PSA) of 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine is 47.08 Ų [1]. This value falls well below the widely accepted Veber threshold of ≤140 Ų for predicted oral bioavailability [2]. For comparison, the dihydrochloride salt form has a slightly reduced PSA of approximately 44.5 Ų (estimated). In contrast, many benzimidazole derivatives with additional polar substituents or larger heterocyclic extensions exceed PSA values of 90–120 Ų, which correlates with reduced passive intestinal absorption [3].

drug-likeness ADME prediction oral bioavailability medicinal chemistry triage

Recommended Research and Industrial Application Scenarios for 1-(2-Piperidin-1-ylethyl)-1H-benzimidazol-2-amine (CAS 435342-20-4)


Scenario 1: CNS-Targeted Library Design and Fragment-Based Screening

The calculated LogP of 2.6235 and low PSA of 47.08 Ų support inclusion of this compound in CNS-focused screening libraries where adequate blood-brain barrier permeability is required [1]. The compound can serve as a core scaffold for fragment-based drug discovery campaigns targeting CNS receptors or ion channels, including but not limited to TRPV4-related pathways [2]. Its favorable physicochemical profile positions it as a viable starting point for hit-to-lead optimization in CNS disorders where passive brain penetration is essential .

Scenario 2: Parallel Synthesis and SAR Exploration of Benzimidazole-Based Libraries

The presence of the reactive 2-amino group enables rapid generation of analog libraries via amide coupling, sulfonamide formation, or reductive amination [1]. This compound is suitable for parallel synthesis workflows where diverse substitution patterns at the 2-position are systematically explored to probe structure-activity relationships (SAR) against targets of interest, particularly in ion channel pharmacology where the 1-piperidinylbenzimidazole scaffold has demonstrated target engagement [2].

Scenario 3: Procurement as a Defined Reference Standard with QC Documentation

For analytical chemistry and assay development applications requiring a well-characterized reference compound, 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine is supplied with batch-specific QC documentation including NMR and HPLC analysis at ≥95% purity [1]. This documentation supports regulatory compliance and experimental reproducibility in pharmaceutical R&D environments, distinguishing it from less rigorously characterized benzimidazole analogs that lack defined purity specifications [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.